molecular formula C12H11NO3 B1478692 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid CAS No. 2092721-41-8

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

Cat. No.: B1478692
CAS No.: 2092721-41-8
M. Wt: 217.22 g/mol
InChI Key: NYIVHAVOUUEUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the ethyl group, hydroxy group, and carboxylic acid group contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Similar in structure but lacks the ethyl and hydroxy groups.

    2-Hydroxyquinoline-4-carboxylic acid: Similar but lacks the ethyl group.

    8-Hydroxyquinoline: Similar core structure but different functional groups.

Uniqueness

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid is unique due to the presence of the ethyl group at the 2-position and the hydroxy group at the 4-position, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

2-ethyl-4-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-8-6-11(14)9-5-7(12(15)16)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVHAVOUUEUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 3
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 4
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 5
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 6
2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.